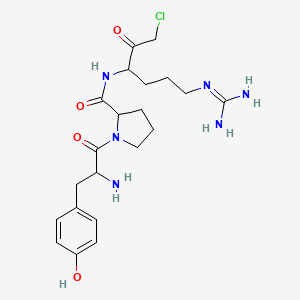
Copper isocaprylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Copper(II) 2-ethylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of copper(II) oxide or copper(II) hydroxide with 2-ethylhexanoic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .
Análisis De Reacciones Químicas
Copper(II) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: This compound can undergo ligand exchange reactions, where the 2-ethylhexanoate ligands are replaced by other ligands.
Catalytic Reactions: Copper(II) 2-ethylhexanoate is often used as a catalyst in organic synthesis, such as in Heck-like cyclizations and oxidative coupling reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various organic ligands . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Copper(II) 2-ethylhexanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Copper(II) 2-ethylhexanoate exerts its effects varies depending on its application. In catalytic reactions, it often acts by coordinating to substrates and facilitating electron transfer processes . The molecular targets and pathways involved include various organic molecules and reaction intermediates, where the copper center plays a crucial role in stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
Copper(II) 2-ethylhexanoate can be compared to other copper carboxylates, such as copper(II) acetylacetonate and copper(II) trifluoroacetate . While these compounds share similar coordination chemistry, Copper(II) 2-ethylhexanoate is unique in its specific ligand structure, which imparts distinct solubility and reactivity properties . Other similar compounds include copper(II) 2-pyrazinecarboxylate and copper(II) di(2-naphthoate) .
Propiedades
Fórmula molecular |
C16H32CuO4 |
|---|---|
Peso molecular |
351.97 g/mol |
Nombre IUPAC |
copper;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
SZXCZUDYSKBGSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)



![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)

![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)


![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)
(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)

![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)

